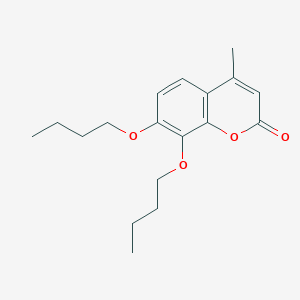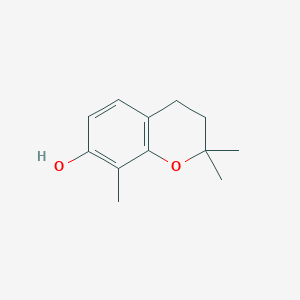
7,8-dibutoxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dibutoxy-4-methyl-2H-chromen-2-one, also known as DBCO, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. DBCO is a chromone derivative that has a butoxy group at the 7th and 8th positions and a methyl group at the 4th position of the chromone ring.
Mechanism of Action
The mechanism of action of 7,8-dibutoxy-4-methyl-2H-chromen-2-one is not well understood. However, it has been suggested that 7,8-dibutoxy-4-methyl-2H-chromen-2-one may act as an antioxidant and neuroprotective agent by scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects:
7,8-dibutoxy-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7,8-dibutoxy-4-methyl-2H-chromen-2-one can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that 7,8-dibutoxy-4-methyl-2H-chromen-2-one can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 7,8-dibutoxy-4-methyl-2H-chromen-2-one in lab experiments is its ability to react with azide-functionalized molecules through a copper-free click chemistry reaction, which is a fast and efficient method for bioconjugation. Additionally, 7,8-dibutoxy-4-methyl-2H-chromen-2-one has fluorescent properties, making it a useful tool for imaging applications. However, one limitation of using 7,8-dibutoxy-4-methyl-2H-chromen-2-one is its high cost compared to other bioconjugation reagents.
Future Directions
There are several future directions for the use of 7,8-dibutoxy-4-methyl-2H-chromen-2-one in scientific research. One area of interest is the development of 7,8-dibutoxy-4-methyl-2H-chromen-2-one-based drug delivery systems for the treatment of neurological disorders. Additionally, 7,8-dibutoxy-4-methyl-2H-chromen-2-one could be used as a tool for the targeted delivery of therapeutic agents to specific cells. Further research is also needed to fully understand the mechanism of action of 7,8-dibutoxy-4-methyl-2H-chromen-2-one and its potential as a neuroprotective agent.
In conclusion, 7,8-dibutoxy-4-methyl-2H-chromen-2-one is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. 7,8-dibutoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process and has been used in various scientific research applications, including bioconjugation, imaging, and drug delivery. 7,8-dibutoxy-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including neuroprotection and anti-inflammatory effects. While there are advantages and limitations to using 7,8-dibutoxy-4-methyl-2H-chromen-2-one in lab experiments, there are several future directions for the use of 7,8-dibutoxy-4-methyl-2H-chromen-2-one in scientific research.
Synthesis Methods
7,8-dibutoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process starting with the reaction of 4-hydroxycoumarin and butyl bromide to form 7-butoxy-4-hydroxycoumarin. The product is then reacted with butyl lithium to form 7-butoxy-4-lithiocoumarin, which is then reacted with 2-bromomethyl-4-methyl-2H-chromen-2-one to form 7,8-dibutoxy-4-methyl-2H-chromen-2-one.
Scientific Research Applications
7,8-dibutoxy-4-methyl-2H-chromen-2-one has been used in various scientific research applications, including bioconjugation, imaging, and drug delivery. 7,8-dibutoxy-4-methyl-2H-chromen-2-one can react with azide-functionalized molecules through a copper-free click chemistry reaction, making it a useful tool for bioconjugation. 7,8-dibutoxy-4-methyl-2H-chromen-2-one can also be used as a fluorescent probe for imaging applications due to its fluorescent properties. Additionally, 7,8-dibutoxy-4-methyl-2H-chromen-2-one can be used as a drug delivery vehicle due to its ability to cross the blood-brain barrier and target specific cells.
properties
Molecular Formula |
C18H24O4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
7,8-dibutoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C18H24O4/c1-4-6-10-20-15-9-8-14-13(3)12-16(19)22-17(14)18(15)21-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
FBBRMRALYRERAV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCCCC |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283938.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)



![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)